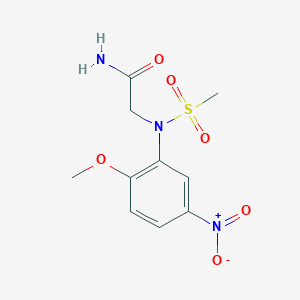![molecular formula C15H14N6O B3506260 N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea](/img/structure/B3506260.png)
N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea
Descripción general
Descripción
N-(2-methylphenyl)-N'-[4-(2H-tetrazol-2-yl)phenyl]urea, commonly known as MPTU, is a tetrazole-based urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Mecanismo De Acción
The mechanism of action of MPTU is not fully understood. However, studies have suggested that MPTU may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MPTU may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and physiological effects:
Studies have shown that MPTU can reduce inflammation, pain, and fever in animal models. MPTU has also been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. In addition, MPTU has been shown to enhance plant growth and improve crop yield by increasing the activity of antioxidant enzymes and improving nutrient uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTU is its versatility and potential applications in various fields. MPTU is also relatively easy to synthesize and has a high yield. However, one of the limitations of MPTU is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on MPTU. One area of interest is the development of MPTU-based drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Another area of interest is the use of MPTU as a plant growth regulator to improve crop yield and nutrient uptake. Further research is also needed to elucidate the mechanism of action of MPTU and its potential side effects.
In conclusion, MPTU is a tetrazole-based urea derivative that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPTU may lead to the development of new drugs and materials with improved properties.
Aplicaciones Científicas De Investigación
MPTU has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPTU has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. MPTU has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, MPTU has been studied for its ability to enhance plant growth and improve crop yield. In materials science, MPTU has been explored for its potential use as a polymer additive to improve the mechanical properties of polymers.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-11-4-2-3-5-14(11)19-15(22)18-12-6-8-13(9-7-12)21-17-10-16-20-21/h2-10H,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBYILOGDAKHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3N=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-[4-(tetrazol-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3506177.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B3506186.png)
![N~1~-(2,5-dimethoxyphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3506198.png)

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethylphenyl)benzamide](/img/structure/B3506207.png)
![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3506217.png)

![4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzonitrile](/img/structure/B3506235.png)

![5-bromo-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3506253.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3506261.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3506268.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylmethanesulfonamide](/img/structure/B3506283.png)
![3,5-dimethyl-1-[(phenylthio)acetyl]-1H-pyrazole](/img/structure/B3506286.png)